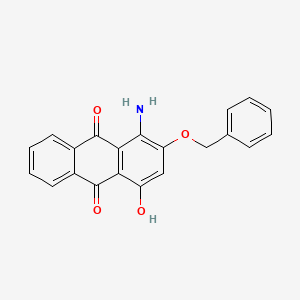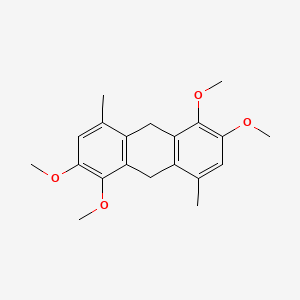
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C20H24O4 It is a derivative of anthracene, characterized by the presence of four methoxy groups and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene typically involves the methylation of 1,2,5,6-tetrahydroxy-4,8-dimethyl-9,10-dihydroanthracene. This reaction is carried out using methanol and a suitable acid catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through further chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects have shown promise in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes and inhibit essential enzymes. In cancer research, it may act by inducing apoptosis and inhibiting cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,5,6-Tetramethoxy-9,10-dihydroanthracene
- 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
- 1,2,3,4-Tetramethoxy-5,6-dimethyl-9,10-dihydroanthracene
Uniqueness
1,2,5,6-Tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
5417-26-5 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,2,5,6-tetramethoxy-4,8-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C20H24O4/c1-11-7-17(21-3)19(23-5)15-10-14-12(2)8-18(22-4)20(24-6)16(14)9-13(11)15/h7-8H,9-10H2,1-6H3 |
Clé InChI |
APTOYBBJONKQAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1CC3=C(C2)C(=CC(=C3OC)OC)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
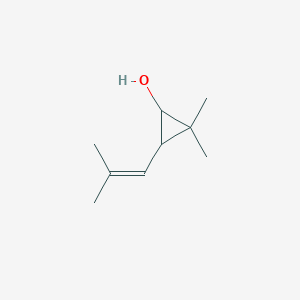
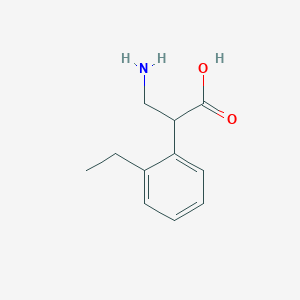
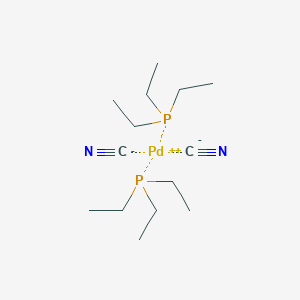
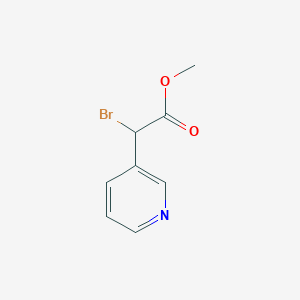
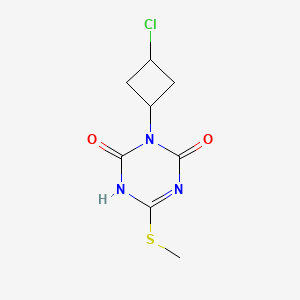
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
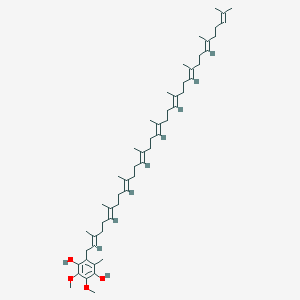

![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
